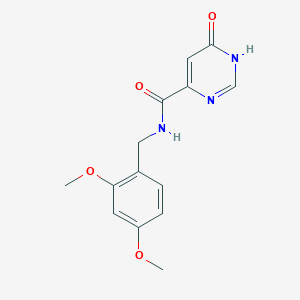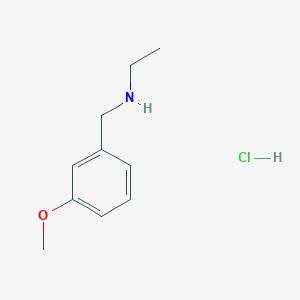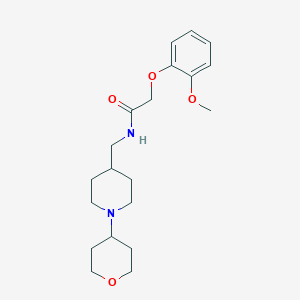
2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Pharmacological Activities
Chemical synthesis techniques and pharmacological activities represent a primary area of scientific research applications for compounds structurally related to 2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide. These studies focus on synthesizing derivatives and analyzing their potential as therapeutic agents due to their biological activities.
Antiulcer Agents
Research has demonstrated the synthesis and gastric acid antisecretory activity of compounds related to 2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide, indicating potential applications as antiulcer agents. Such compounds have shown potent activity against histamine-induced gastric acid secretion, highlighting their therapeutic potential in treating ulcers (Ueda et al., 1991).
Insecticidal Activity
Derivatives have also been synthesized and tested for their toxicity against pests, such as the cowpea aphid. Some derivatives exhibit significant insecticidal activity, suggesting applications in agricultural pest management (Bakhite et al., 2014).
Positron Emission Tomography (PET) Ligands
Another area of application involves the synthesis of PET ligands for imaging CB1 receptors in the brain. This research aims at developing tools for neuroscientific studies and diagnosing neurological disorders (Kumar et al., 2004).
Novel Coordination Complexes and Antioxidant Activity
The exploration of novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds related to the subject molecule, represents a significant research interest. These studies not only provide insights into the structural aspects of coordination chemistry but also evaluate the antioxidant activities of these complexes.
Coordination Chemistry
Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. The study of these complexes' structures and their hydrogen bonding in the self-assembly process contributes to the broader understanding of coordination compounds' chemical behavior (Chkirate et al., 2019).
Antioxidant Properties
The antioxidant activity of the ligands and their coordination complexes has been assessed, showing significant antioxidant properties. This research highlights the potential health benefits of these compounds and their relevance in developing antioxidant therapies (Chkirate et al., 2019).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-24-18-4-2-3-5-19(18)26-15-20(23)21-14-16-6-10-22(11-7-16)17-8-12-25-13-9-17/h2-5,16-17H,6-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCOUHZAVYUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

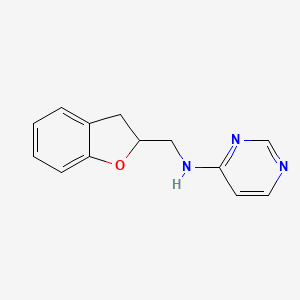
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2692741.png)
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)
![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
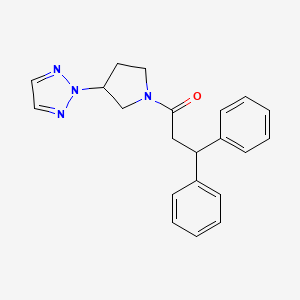
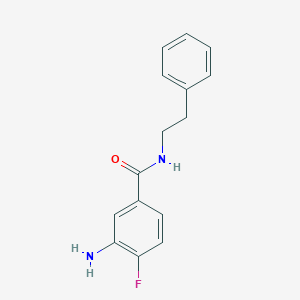
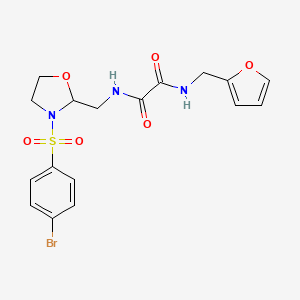
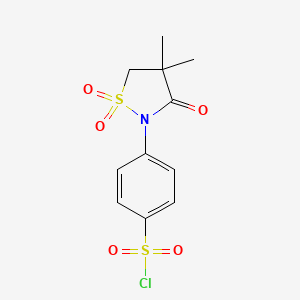
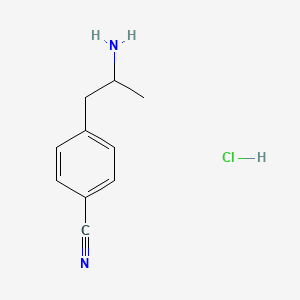
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)

